molecular formula C12H17NO2S B14931334 N-cyclopropyl-2,4,5-trimethylbenzenesulfonamide

N-cyclopropyl-2,4,5-trimethylbenzenesulfonamide

Cat. No.: B14931334
M. Wt: 239.34 g/mol
InChI Key: ZQNOYPSXDNGVIL-UHFFFAOYSA-N
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Description

N-cyclopropyl-2,4,5-trimethylbenzenesulfonamide: is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-2,4,5-trimethylbenzenesulfonamide typically involves the reaction of 2,4,5-trimethylbenzenesulfonyl chloride with cyclopropylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N-cyclopropyl-2,4,5-trimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-cyclopropyl-2,4,5-trimethylbenzenesulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2,4,5-trimethylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with the synthesis of folic acid, an essential nutrient for bacterial growth. This mechanism is similar to that of other sulfonamide antibiotics.

Comparison with Similar Compounds

  • N-cyclopropyl-2,4,6-trimethylbenzenesulfonamide
  • N-cyclopropyl-2,3,5-trimethylbenzenesulfonamide
  • N-cyclopropyl-2,4,5-trimethylbenzenesulfonamide

Comparison: this compound is unique due to the specific positioning of the methyl groups on the benzene ring. This structural difference can influence its chemical reactivity and biological activity compared to other similar compounds. For example, the position of the methyl groups can affect the compound’s ability to interact with enzymes and other molecular targets, leading to variations in its efficacy and potency.

Properties

Molecular Formula

C12H17NO2S

Molecular Weight

239.34 g/mol

IUPAC Name

N-cyclopropyl-2,4,5-trimethylbenzenesulfonamide

InChI

InChI=1S/C12H17NO2S/c1-8-6-10(3)12(7-9(8)2)16(14,15)13-11-4-5-11/h6-7,11,13H,4-5H2,1-3H3

InChI Key

ZQNOYPSXDNGVIL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NC2CC2)C

Origin of Product

United States

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